AZD1390

Description

Properties

IUPAC Name |

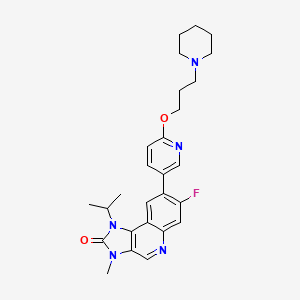

7-fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN5O2/c1-18(2)33-26-21-14-20(22(28)15-23(21)29-17-24(26)31(3)27(33)34)19-8-9-25(30-16-19)35-13-7-12-32-10-5-4-6-11-32/h8-9,14-18H,4-7,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSZIPCGAGVRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)OCCCN5CCCCC5)F)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089288-03-7 | |

| Record name | AZD-1390 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089288037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1390 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI43QFE22O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD1390: A Deep Dive into the Mechanism of a Brain-Penetrant ATM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways. Its development as a radiosensitizer, particularly for brain malignancies such as glioblastoma (GBM), is a key focus of ongoing research.[3][4]

Core Mechanism of Action: Inhibition of the ATM-Mediated DNA Damage Response

The primary mechanism of action of this compound is the direct and highly selective inhibition of the ATM kinase.[5] ATM is a serine/threonine protein kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage induced by ionizing radiation (IR) and certain chemotherapies.[1][6]

Upon induction of DSBs, ATM is activated and autophosphorylates on serine 1981.[4][6] This activation initiates a downstream signaling cascade that orchestrates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[1][4] this compound, as an ATP-competitive inhibitor, binds to the kinase domain of ATM, preventing its autophosphorylation and the subsequent phosphorylation of its numerous downstream targets.[5] This disruption of the DDR signaling cascade prevents cancer cells from effectively repairing radiation-induced DNA damage, leading to an accumulation of genomic instability, cell cycle dysregulation, and ultimately, mitotic catastrophe and apoptotic cell death.[1][6]

A key characteristic of this compound's action is its ability to radiosensitize tumor cells, particularly those with a deficient p53 pathway.[6] In p53-mutant cells, the G1 checkpoint is often compromised, making them more reliant on the S and G2/M checkpoints, which are heavily influenced by ATM signaling. By inhibiting ATM, this compound abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, resulting in cell death.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Cellular IC50 | 0.78 nM | HT29 cells (inhibition of ATMSer1981 phosphorylation) | [6] |

| Kinase Selectivity | |||

| > ATR | >10,000-fold | PIKK family kinase panel | [6] |

| > DNA-PK | >10,000-fold | PIKK family kinase panel | [6] |

| > mTOR | >10,000-fold | PIKK family kinase panel | [6] |

| hERG IC50 | 6.55 µM | [6] |

Table 2: Cellular Effects of this compound in Combination with Ionizing Radiation (IR)

| Parameter | Cell Line | This compound Concentration | IR Dose | Effect | Reference |

| G2 Cell Cycle Accumulation | NCI-H2228 | Dose-dependent | 2 Gy | Increased G2 population at 24 hours | [6] |

| Apoptosis (Sub-G1 population) | NCI-H2228 | Dose-dependent | 2 Gy | Increased sub-G1 population at 48 hours | [6] |

| Radiosensitization (Dose Enhancement Factor at 37% survival - DEF37) | p53 mutant GBM cells | 3 nM | 2.7 | [7] |

Table 3: Pharmacokinetic Properties

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 66% | [4] |

| Oral Bioavailability | Dog | 74% | [4] |

| Brain Penetration (Kp,uu) | Cynomolgus Monkey | 0.33 | [6] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits ATM autophosphorylation, blocking downstream DNA damage response pathways.

Caption: Workflow for assessing this compound's target engagement via Western blotting.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting for ATM Pathway Inhibition

This protocol is designed to assess the phosphorylation status of ATM and its downstream targets, providing a direct measure of this compound's target engagement.

a. Cell Culture and Treatment:

-

Cancer cell lines (e.g., LN18, U251 glioblastoma cells) are seeded in 6-well plates and allowed to adhere overnight.[8]

-

Cells are pre-treated with a dose range of this compound (e.g., 0-300 nM) for a specified time (e.g., 1-4 hours).[6]

-

Following drug incubation, cells are exposed to a defined dose of ionizing radiation (e.g., 2-10 Gy) and incubated for a further period (e.g., 1-6 hours) to allow for ATM activation.[6]

b. Protein Extraction and Quantification:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are clarified by centrifugation, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a BCA protein assay kit.

c. SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-40 µg) are resolved on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

d. Immunodetection:

-

The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest, such as phospho-ATM (Ser1981), phospho-KAP1, and phospho-Chk2 (Thr68).[4][6] A loading control antibody (e.g., anti-Actin or anti-GAPDH) is also used.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and radiation, providing a measure of radiosensitization.

a. Cell Seeding and Treatment:

-

A single-cell suspension is prepared, and cells are seeded into 6-well plates at a density determined to yield approximately 50-100 colonies per well in the control condition.

-

Cells are allowed to attach for several hours before being treated with this compound at a fixed concentration (e.g., 3-10 nM).[7]

-

After a short incubation with the drug (e.g., 1 hour), the plates are irradiated with a range of doses (e.g., 0, 2, 4, 6 Gy).

b. Colony Formation:

-

Following treatment, cells are incubated in a humidified incubator at 37°C with 5% CO2 for 10-14 days to allow for colony formation. The medium may be changed periodically.

c. Staining and Counting:

-

Colonies are fixed with a methanol/acetic acid solution and stained with 0.5% crystal violet.

-

Colonies containing at least 50 cells are counted.

d. Data Analysis:

-

The surviving fraction for each treatment condition is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

-

Dose-response curves are generated, and the Dose Enhancement Factor (DEF) is calculated to quantify the extent of radiosensitization. The DEF is the ratio of the radiation dose required to achieve a certain level of survival (e.g., 37%) in the absence of the drug to the dose required for the same survival in the presence of the drug.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound and radiation on cell cycle distribution.

a. Cell Treatment and Harvesting:

-

Cells are seeded and treated with this compound and/or radiation as described for the Western blotting protocol.

-

At various time points post-treatment (e.g., 24 and 48 hours), both adherent and floating cells are collected.[6]

b. Cell Fixation and Staining:

-

Cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

c. Flow Cytometry and Analysis:

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), is determined using cell cycle analysis software.[6]

Conclusion

This compound is a highly specific and potent inhibitor of ATM kinase with the crucial ability to penetrate the blood-brain barrier. Its mechanism of action, centered on the disruption of the DNA damage response to ionizing radiation, has shown significant promise in preclinical models of brain cancer. The data strongly support its ongoing clinical development as a radiosensitizing agent, with the potential to improve outcomes for patients with historically difficult-to-treat malignancies. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and clinicians working with this promising therapeutic agent.

References

- 1. Facebook [cancer.gov]

- 2. Targeting Glioblastoma with this compound: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]

- 3. Experimental drug combined with radiation selectively kills brain tumors in pre-clinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

- 4. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to this compound-mediated radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [openinnovation.astrazeneca.com]

- 6. The brain-penetrant clinical ATM inhibitor this compound radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

AZD1390: A Brain-Penetrant ATM Inhibitor for Enhanced Radiosensitization of Central Nervous System Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZD1390 is a potent, selective, and orally bioavailable small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, specifically engineered for high penetrance of the blood-brain barrier (BBB).[1][2] ATM is a critical regulator of the DNA damage response (DDR), playing a central role in the detection and repair of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR).[1][3] By inhibiting ATM, this compound abrogates the downstream signaling cascade that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to the cytotoxic effects of radiotherapy.[2][4] Preclinical studies have demonstrated significant tumor regressions and improved survival in orthotopic brain tumor models when this compound is combined with radiation.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: ATM Inhibition

This compound functions as an ATP-competitive inhibitor of ATM kinase.[2] In response to DSBs induced by IR, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the DDR.[5][6] Key events in this pathway include the activation of checkpoint kinases CHK1 and CHK2, which in turn mediate cell cycle arrest, and the recruitment of DNA repair proteins such as BRCA1 and RAD51.[7][8] this compound, by binding to the ATP-binding pocket of ATM, prevents this phosphorylation cascade, leading to a failure in cell cycle checkpoint activation and the inhibition of DSB repair.[1][9] This ultimately results in the accumulation of lethal DNA damage in irradiated cancer cells, leading to mitotic catastrophe and apoptosis.[1][10]

Signaling Pathway

Caption: ATM Signaling Pathway in Response to DNA Damage.

Quantitative Data

Table 1: Pharmacokinetics of this compound

| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey |

| Oral Bioavailability (%) | - | 66[11] | 74[11] | - |

| Brain Penetration (Kp,uu) | 0.04[2] | 0.17[2] | - | 0.33[1][2] |

Kp,uu: Unbound brain-to-plasma partition coefficient.

Table 2: Pharmacodynamics and Efficacy of this compound

| Parameter | Value | Cell Lines/Model |

| Cellular IC50 (ATM inhibition) | 0.78 nM[2][10] | - |

| Selectivity over PIKK family kinases | >10,000-fold[1][4] | ATR, DNAPK, mTOR |

| EC50 (pATM inhibition in brain) | 0.8 nM (free brain concentration)[12] | Mouse NCI-H2228 orthotopic model |

| Radiosensitization | Significant in p53 mutant glioma cells[1][3] | Glioma and lung cancer cell lines |

Table 3: Clinical Data from Phase I Trial (NCT03423628) in Glioblastoma (GBM)

| Parameter | Recurrent GBM (Arm A) | Newly Diagnosed MGMT Unmethylated GBM (Arm C) |

| Maximum Tolerated Dose (MTD) | 400 mg once daily[13] | 300 mg once daily[13] |

| Dose-Limiting Toxicities | Skeletal muscle toxicity[13] | Radiation skin injury[13] |

| Common Adverse Events | Fatigue, nausea, headache[13] | Fatigue, radiation skin injury, headache, nausea[13] |

| Median Overall Survival (at tolerated doses) | 12.7 months[13] | Data immature[13] |

Experimental Protocols

In Vitro ATM Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATM kinase activity in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant human cancer cell line (e.g., LN18 glioblastoma cells) in appropriate media and conditions.[1]

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0-300 nM) for a specified duration (e.g., 4 hours).[1]

-

Induction of DNA Damage: Irradiate the cells with a defined dose of ionizing radiation (e.g., 2-4 Gy) to induce DNA double-strand breaks and activate ATM.[1]

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ATM (pATM Ser1981).[1]

-

Use an antibody against total ATM or a housekeeping protein (e.g., GAPDH) as a loading control.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities for pATM and the loading control. Normalize the pATM signal to the loading control and plot the percentage of pATM inhibition as a function of this compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Colony Formation Assay for Radiosensitization

Objective: To assess the ability of this compound to sensitize cancer cells to the cytotoxic effects of ionizing radiation.

Methodology:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.

-

Compound Treatment: Treat the cells with a fixed, non-toxic concentration of this compound (e.g., 10 nM) or vehicle control (DMSO) for 1 hour prior to irradiation.[1]

-

Irradiation: Irradiate the plates with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.[1]

-

Colony Staining and Counting:

-

Fix the colonies with a mixture of methanol and acetic acid.

-

Stain the colonies with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis: Calculate the surviving fraction at each radiation dose by normalizing the number of colonies in the treated wells to the number of colonies in the non-irradiated control wells. Plot the surviving fraction as a function of radiation dose and determine the Dose Enhancement Factor (DEF) at 37% survival (DEF37).[1]

In Vivo Orthotopic Brain Tumor Model

Objective: To evaluate the efficacy of this compound in combination with radiotherapy in a clinically relevant animal model of glioblastoma.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

-

Tumor Cell Implantation: Intracranially implant human glioblastoma cells (e.g., patient-derived xenograft cells) into the brains of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging.

-

Treatment:

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).

-

Administer this compound orally at a specified dose (e.g., 20 mg/kg) daily.[1]

-

Deliver fractionated radiotherapy (e.g., daily fractions of 2 Gy) to the whole brain or stereotactically to the tumor.[1]

-

-

Efficacy Assessment:

-

Monitor animal survival and body weight.

-

Measure tumor volume changes over time using imaging.

-

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect brain and tumor tissue for analysis of target engagement (e.g., pATM, pRad50 inhibition) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.[1]

Experimental Workflow

Caption: Experimental Workflow for this compound Evaluation.

Logical Relationship: ATM Inhibition and Radiosensitization

The therapeutic rationale for using this compound as a radiosensitizer is based on the synergistic interaction between ATM inhibition and radiation-induced DNA damage.

Caption: Logical Flow of this compound-mediated Radiosensitization.

Conclusion

This compound is a promising brain-penetrant ATM inhibitor with a well-defined mechanism of action that leads to potent radiosensitization of tumor cells.[1] Preclinical data strongly support its efficacy in combination with radiotherapy for the treatment of central nervous system malignancies, particularly glioblastoma.[1][2] Early clinical trial results have demonstrated a manageable safety profile and encouraging preliminary efficacy.[13][14] The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further research and development of this novel therapeutic agent. Continued clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in improving outcomes for patients with brain tumors.[15][16]

References

- 1. The brain-penetrant clinical ATM inhibitor this compound radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [openinnovation.astrazeneca.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATM Signaling | GeneTex [genetex.com]

- 7. researchgate.net [researchgate.net]

- 8. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]

- 9. Facebook [cancer.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. cancernetwork.com [cancernetwork.com]

- 14. aacr.org [aacr.org]

- 15. CTIM-16. SAFETY AND PRELIMINARY EFFICACY OF this compound + RADIATION THERAPY FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Global Adaptive Platform Trial for Glioblastoma to Evaluate Novel ATM Kinase Inhibitor - The ASCO Post [ascopost.com]

AZD1390: A Technical Guide to a Brain-Penetrant ATM Inhibitor for DNA Damage Response-Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1390 is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By targeting ATM, this compound effectively blocks the signaling and repair of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage induced by ionizing radiation (IR) and certain chemotherapies.[2][4] This mechanism of action positions this compound as a powerful radiosensitizer, particularly for treating aggressive brain tumors like glioblastoma (GBM), where the blood-brain barrier (BBB) presents a significant therapeutic challenge.[3][4] Preclinical and clinical studies have demonstrated its ability to enhance the efficacy of radiotherapy, leading to tumor regressions and improved survival in animal models.[1][2] This technical guide provides an in-depth overview of this compound, its role in the DDR pathway, a summary of key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

The DNA Damage Response and the Central Role of ATM

The DNA damage response is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key player in this pathway is the ATM kinase, which is activated in response to DSBs.[1][5] Upon activation, ATM orchestrates a cascade of events including cell cycle checkpoint activation, apoptosis, and the initiation of DNA repair pathways, primarily non-homologous end joining (NHEJ) and homologous recombination (HR).[5] In many cancers, the DDR pathway is dysregulated, allowing tumor cells to survive and proliferate despite genomic instability.[5]

This compound Mechanism of Action

This compound is an ATP-competitive kinase inhibitor that specifically targets ATM.[2] By inhibiting ATM's kinase activity, this compound prevents the phosphorylation of downstream targets, thereby disrupting the entire DDR signaling cascade initiated by DSBs.[1][2][6] This leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell cycle arrest (primarily in the G2 phase), micronuclei formation, apoptosis, and mitotic catastrophe in cancer cells.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay | Reference |

| Cellular IC50 | 0.78 nM | HT29 (inhibition of ATM autophosphorylation) | [1][2][3][6][7][8][9][10] |

| Selectivity | >10,000-fold over ATR, DNA-PK, mTOR | Kinase panels | [1][2][6][8][9] |

| pATM Inhibition IC50 | 0.6 - 3 nM | GBM cell lines | [7] |

| Radiosensitization IC50 | 3 nM | GBM and NCI-H2228 lung cells | [7] |

| EC50 (pATM inhibition) | 0.8 nM (free brain concentration) | Mouse GBM survival model | [11] |

Table 2: Pharmacokinetics and Brain Penetration

| Species | Kp,uu (Brain/Plasma Unbound Fraction Ratio) | Oral Bioavailability | Reference |

| Mouse | 0.04 | - | [2] |

| Rat | 0.17 | 66% | [2][9] |

| Cynomolgus Monkey | 0.33 | - | [1][2][8] |

| Dog | - | 74% | [9] |

| Human | 0.24 | - | [12] |

Table 3: Clinical Trial Information (Phase I - NCT03423628)

| Arm | Patient Population | This compound Dose | Radiation Therapy Regimen | Status | Reference |

| Arm A | Recurrent Glioblastoma | Dose escalation (MTD: 400 mg QD) | 35 Gy in 10 fractions over 2 weeks (IMRT) | - | [4][13][14][15] |

| Arm B | Brain Metastases | Dose escalation | 30 Gy in 10 fractions over 2 weeks (WBRT/PBRT) | Closed | [13][16] |

| Arm C | Newly Diagnosed, MGMT Unmethylated Glioblastoma | Dose escalation (MTD: 300 mg QD) | 60 Gy in 30 fractions over 6 weeks (IMRT) | - | [4][13][14][15] |

Key Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blotting for ATM Pathway Inhibition

Objective: To assess the inhibition of ATM and its downstream targets by this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., LN18 or U251 GBM cells) and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0-300 nM) for a specified time (e.g., 1-6 hours) prior to irradiation.[1][5]

-

Irradiation: Expose cells to a defined dose of ionizing radiation (e.g., 2-5 Gy).[5][17]

-

Cell Lysis: At desired time points post-irradiation, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Primary antibodies of interest include:

-

Phospho-ATM (Ser1981)

-

Total ATM

-

Phospho-KAP1 (Ser824)

-

Phospho-Chk2 (Thr68)

-

Phospho-p53 (Ser15)

-

γH2AX (Ser139)

-

Beta-actin (as a loading control)

-

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

Clonogenic Survival Assay

Objective: To determine the radiosensitizing effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.

-

Drug Treatment: Treat cells with a fixed concentration of this compound (e.g., 3 nM) for 1 hour prior to irradiation.[7]

-

Irradiation: Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6 Gy).

-

Incubation: Remove the drug-containing media, wash with PBS, and add fresh media. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of non-irradiated controls. Plot the data on a log-linear scale to generate survival curves and determine the Dose Enhancement Factor (DEF).

In Vivo Efficacy Studies in Orthotopic Brain Tumor Models

Objective: To evaluate the in vivo efficacy of this compound in combination with radiation therapy.

Protocol:

-

Tumor Implantation: Implant human GBM cells (e.g., NCI-H2228 or GL261) intracranially into immunocompromised mice.[1][7]

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging.

-

Treatment Initiation: Once tumors are established, randomize mice into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).

-

Dosing and Irradiation: Administer this compound orally (e.g., 2-20 mg/kg) one hour prior to each fraction of radiation.[7][11] Deliver fractionated radiation to the whole head or stereotactically to the tumor.[1][7]

-

Endpoint Analysis: Monitor animal survival and tumor burden. At the end of the study, harvest brains for pharmacokinetic/pharmacodynamic (PK/PD) analysis, including measurement of this compound concentrations and IHC for pATM, pRad50, and cleaved caspase-3.[1][8]

Clinical Development and Future Directions

This compound is currently in early-phase clinical development, primarily in combination with radiotherapy for the treatment of GBM and brain metastases.[4][13][18] The initial results from the Phase I trial (NCT03423628) have shown a manageable safety profile and encouraging preliminary efficacy in patients with recurrent GBM.[4][14][15] The maximum tolerated doses have been established for different patient cohorts receiving various radiation regimens.[14][15]

Future research will likely focus on:

-

Confirming the efficacy of this compound in larger, randomized clinical trials.

-

Identifying predictive biomarkers of response, with a particular interest in the p53 mutation status of tumors, as preclinical data suggests p53-mutant cells are more sensitive to this compound-mediated radiosensitization.[1][5][8]

-

Exploring combination therapies with other agents, including chemotherapy and other DDR inhibitors.

-

Investigating potential mechanisms of resistance to this compound.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of brain malignancies. Its ability to potently and selectively inhibit ATM, coupled with its excellent brain penetration, makes it an ideal candidate for radiosensitization. The ongoing clinical trials will be crucial in defining its role in the treatment of glioblastoma and other challenging cancers. The data presented in this technical guide underscore the strong scientific rationale for the continued development of this compound as a targeted therapy within the DNA damage response pathway.

References

- 1. The brain-penetrant clinical ATM inhibitor this compound radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [openinnovation.astrazeneca.com]

- 3. Targeting Glioblastoma with this compound: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]

- 4. aacr.org [aacr.org]

- 5. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to this compound-mediated radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Brain exposure of the ATM inhibitor this compound in humans—a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. cancernetwork.com [cancernetwork.com]

- 15. CTIM-16. SAFETY AND PRELIMINARY EFFICACY OF this compound + RADIATION THERAPY FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A study to assess the safety and tolerability of this compound given with radiation therapy in patients with brain cancer [astrazenecaclinicaltrials.com]

- 17. ATM inhibition enhances the efficacy of radiation across distinct molecular subgroups of pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental drug combined with radiation selectively kills brain tumors in pre-clinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

Preclinical Pharmacology of AZD1390: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical regulator of the DNA damage response (DDR), particularly in orchestrating the cellular reaction to DNA double-strand breaks (DSBs) induced by agents like ionizing radiation (IR).[1][3][4][5] By inhibiting ATM, this compound prevents the activation of DNA damage checkpoints and disrupts DNA repair, leading to the accumulation of genomic instability and ultimately inducing apoptosis in tumor cells.[1][6] This mechanism of action makes this compound a promising agent for radiosensitizing tumors, especially those located in the brain, a common site for both primary and metastatic cancers with poor prognoses.[3][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound from various preclinical studies, providing a comparative view of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species/Cell Line | Notes | Reference |

| Cellular IC50 | 0.78 nM | Not specified | ATP-competitive kinase inhibitor. | [2] |

| Selectivity vs. ATR | >10,000-fold | Not specified | Highly selective against other PIKK family kinases. | [5][6][7] |

| Selectivity vs. DNA-PK | >10,000-fold | Not specified | Highly selective against other PIKK family kinases. | [2][5][7] |

| Selectivity vs. mTOR | >10,000-fold | Not specified | Highly selective against other PIKK family kinases. | [2][5][7] |

Table 2: Preclinical Pharmacokinetics (Brain Penetration)

| Species | Kp,uu (Brain:Plasma Unbound Ratio) | Notes | Reference |

| Mouse | 0.04 | This compound is a substrate for efflux transporters in rodents. | [2][4] |

| Rat | 0.17 | This compound is a substrate for efflux transporters in rodents. | [2][4] |

| Cynomolgus Monkey | 0.33 | Confirmed via PET imaging with 11C-labeled this compound. | [2][5][7] |

| Human | 0.24 | Determined by a microdose PET study in healthy volunteers. | [8] |

Table 3: Preclinical Pharmacokinetics (Oral Bioavailability)

| Species | Oral Bioavailability (%) | Half-life (hours) | Reference |

| Rat | 74% | 2.4 | [9] |

| Dog | 66% | 22 | [9] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments that have characterized the preclinical profile of this compound.

In Vitro ATM Target Engagement Assay

-

Objective: To determine the cellular potency and target engagement of this compound on the ATM signaling pathway.

-

Cell Lines: LN18 glioblastoma (GBM) cells and NCI-H2228 lung cancer cells.[4]

-

Methodology:

-

Cells are seeded and allowed to adhere overnight.

-

Cells are treated with a dose range of this compound (e.g., 0 to 300 nM) for a specified time (e.g., 1, 4, or 6 hours).[4]

-

To induce DNA damage and activate the ATM pathway, cells are exposed to ionizing radiation.

-

Cell lysates are collected, and protein concentrations are determined.

-

Western blotting is performed to assess the phosphorylation status of ATM at Serine 1981 (pATM), as well as downstream targets like KAP1 (pKAP1) and RAD50.[4][10]

-

The intensity of the phosphorylated protein bands is quantified and normalized to a loading control to determine the dose-dependent inhibition by this compound.

-

Orthotopic Brain Tumor Models (In Vivo Efficacy)

-

Objective: To evaluate the efficacy of this compound in combination with radiation in a clinically relevant in vivo setting.

-

Animal Models: Immunocompromised mice (e.g., CD-1 Nude mice).[11]

-

Tumor Models:

-

Methodology:

-

Tumor cells (e.g., U251, patient-derived GBM cells) are stereotactically implanted into the brains of the mice.[11][12]

-

Tumor growth is monitored, often by bioluminescence imaging or MRI.

-

Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation.[11]

-

This compound is administered orally at a specified dose and schedule (e.g., 20 mg/kg, once or twice daily).[12]

-

Radiation is delivered in fractionated doses (e.g., 2 Gy x 5 fractions) to mimic clinical regimens.[11][12]

-

Endpoints include tumor regression (measured by imaging) and overall survival.[4][6]

-

Pharmacodynamic assessments may be performed on tumor tissue to confirm target engagement (e.g., inhibition of pATM and pRAD50).[5][7]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical pharmacology of this compound.

Caption: Mechanism of action of this compound in the ATM signaling pathway.

References

- 1. Facebook [cancer.gov]

- 2. This compound [openinnovation.astrazeneca.com]

- 3. Targeting Glioblastoma with this compound: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]

- 4. The brain-penetrant clinical ATM inhibitor this compound radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. The brain-penetrant clinical ATM inhibitor this compound radiosensitizes and improves survival of preclinical brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. | BioWorld [bioworld.com]

- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 11. ATM inhibition enhances the efficacy of radiation across distinct molecular subgroups of pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

AZD1390 for Glioblastoma Multiforme (GBM) Research: A Technical Guide

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of just 12-15 months despite a standard-of-care regimen involving surgery, radiotherapy, and chemotherapy.[1][2] The inherent resistance of GBM to treatment and the protective nature of the blood-brain barrier (BBB), which limits the penetration of many therapeutic agents, are significant hurdles.[1][2] A promising therapeutic strategy involves targeting the DNA damage response (DDR) pathways that cancer cells exploit to survive treatment-induced DNA damage.[3][4]

AZD1390 is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the response to DNA double-strand breaks (DSBs).[5][6][7] Critically, this compound was specifically designed to penetrate the blood-brain barrier, making it a promising candidate for radiosensitizing brain tumors like GBM.[5][8][9] This guide provides a detailed overview of the core mechanism, preclinical data, clinical findings, and experimental protocols relevant to this compound in the context of GBM research.

Mechanism of Action: ATM Inhibition and Radiosensitization

The cornerstone of GBM treatment, ionizing radiation (RT), induces cytotoxic DNA double-strand breaks in cancer cells.[3][8] In response, tumor cells activate the ATM signaling pathway to repair this damage, thereby promoting their survival and contributing to radioresistance.[1][6][8] ATM, a key protein kinase, is activated at the site of DSBs and initiates a signaling cascade involving downstream effectors like Chk2, KAP1, and H2AX to facilitate DNA repair and cell cycle arrest.[4][6][10]

This compound functions as an ATP-competitive inhibitor of ATM kinase.[7] By blocking ATM's kinase activity, this compound prevents the autophosphorylation of ATM at Serine1981 and the subsequent phosphorylation of its downstream targets.[4][6][10] This abrogation of the DDR pathway prevents the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage, G2/M cell cycle arrest, and ultimately, enhanced cancer cell death—a process known as radiosensitization.[6][8][10] Preclinical studies have shown that p53-mutant GBM cells may be particularly more sensitive to this radiosensitization effect.[4][6]

References

- 1. Targeting Glioblastoma with this compound: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to this compound-mediated radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The brain-penetrant clinical ATM inhibitor this compound radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [openinnovation.astrazeneca.com]

- 8. aacr.org [aacr.org]

- 9. CTIM-16. SAFETY AND PRELIMINARY EFFICACY OF this compound + RADIATION THERAPY FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AZD1390: A Technical Guide to its High Selectivity for ATM Kinase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of AZD1390's mechanism of action: its exceptional selectivity for Ataxia-Telangiectasia Mutated (ATM) kinase. This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant ATM inhibitor developed to enhance the efficacy of radiation therapy in treating brain malignancies.[1][2] Its clinical potential is fundamentally linked to its ability to precisely target ATM without significantly affecting other kinases, thereby minimizing off-target effects.

Executive Summary

This compound is a first-in-class ATM inhibitor with a cellular IC50 of 0.78 nM.[3][4] It demonstrates over 10,000-fold selectivity for ATM over other closely related members of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATR, DNA-PK, and mTOR.[1][3] Extensive kinase profiling has revealed that this compound has a very clean off-target profile, with significant inhibition observed for only a handful of kinases at concentrations substantially higher than its ATM inhibitory potency. This high degree of selectivity is critical for a favorable therapeutic index, particularly when used in combination with radiotherapy.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated through extensive kinase screening panels. The data presented below summarizes the inhibitory activity of this compound against its primary target, ATM, other PIKK family kinases, and a broad range of other kinases.

Table 1: Potency of this compound against ATM and PIKK Family Kinases

| Kinase | IC50 (µM) | Selectivity Fold vs. ATM |

| ATM | 0.00078 (cellular) | 1 |

| ATR | > 30 | > 38,461 |

| DNA-PK | > 30 | > 38,461 |

| mTOR | 16 | 20,513 |

| PI3Kα | 12 | 15,385 |

Data sourced from preclinical evaluations of this compound.[5]

Table 2: Off-Target Kinase Inhibition Profile of this compound

| Kinase | % Inhibition @ 0.1 µM | % Inhibition @ 1 µM |

| CSF1R | < 50% | ≥ 50% |

| NUAK1 | < 50% | ≥ 50% |

| SGK | < 50% | ≥ 50% |

| FMS | < 50% | > 50% |

Data from broad kinase screening panels. Out of 354 kinases tested at 0.1 µM, none showed significant inhibition (<50%). At 1 µM, only the kinases listed above showed ≥50% inhibition out of a panel of over 240 kinases.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and cellular activity of this compound.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro assay to determine the IC50 of this compound against purified kinase enzymes.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., ATM, ATR, DNA-PK, mTOR).

-

Kinase-specific substrate peptide.

-

ATP (Adenosine triphosphate).

-

This compound stock solution (in DMSO).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add the purified kinase enzyme to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and quantify the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular ATM Inhibition Assay (Western Blot for Phospho-ATM and Phospho-KAP1)

This protocol describes the assessment of this compound's ability to inhibit ATM signaling in a cellular context by measuring the phosphorylation of ATM and its downstream substrate, KAP1.

-

Reagents and Materials:

-

Human cancer cell line (e.g., U251 glioblastoma cells).

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Ionizing radiation (IR) source (e.g., X-ray irradiator).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM, anti-phospho-KAP1 (Ser824), anti-total KAP1, and a loading control (e.g., anti-vinculin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagent.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Expose the cells to a dose of ionizing radiation (e.g., 5 Gy) to induce DNA double-strand breaks and activate ATM. A non-irradiated control group should be included.

-

Incubate the cells for a desired time post-irradiation (e.g., 1-6 hours) to allow for ATM signaling.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL detection reagent and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflows used to characterize it.

Caption: ATM Signaling Pathway and Inhibition by this compound.

References

- 1. The brain-penetrant clinical ATM inhibitor this compound radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Glioblastoma with this compound: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]

- 3. This compound | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound [openinnovation.astrazeneca.com]

- 5. | BioWorld [bioworld.com]

AZD1390: A Targeted Approach to Radiosensitizing p53-Deficient Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1390 is a potent, selective, and brain-penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). In the context of p53-deficient cancer cells, this compound demonstrates significant potential as a radiosensitizer. Cells lacking functional p53 are often deficient in the G1 checkpoint and are thus more reliant on the S and G2/M checkpoints and DNA repair pathways, such as homologous recombination (HR), to survive DNA damage. By inhibiting ATM, this compound abrogates the S and G2/M checkpoints and disrupts HR-mediated repair of ionizing radiation (IR)-induced DNA double-strand breaks (DSBs). This targeted disruption in p53-deficient cells leads to mitotic catastrophe and enhanced cell death, offering a promising therapeutic strategy for a range of malignancies, particularly glioblastoma (GBM). This guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols for evaluating the effects of this compound on p53-deficient cancer cells.

Core Mechanism of Action in p53-Deficient Cells

The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage, primarily by inducing cell cycle arrest at the G1/S checkpoint to allow for DNA repair. In cancer cells with mutated or deficient p53, this critical checkpoint is non-functional. Consequently, these cells become heavily dependent on the G2/M checkpoint and efficient DNA repair mechanisms, such as homologous recombination (HR), to cope with DNA damage.[1]

This compound is an ATP-competitive inhibitor of ATM kinase, a primary sensor and signal transducer of DNA double-strand breaks (DSBs).[2] When combined with ionizing radiation (IR), which induces DSBs, this compound's inhibition of ATM leads to a cascade of events that are particularly detrimental to p53-deficient cells:

-

Abrogation of the G2/M Checkpoint: ATM is responsible for activating the G2/M checkpoint through the phosphorylation of downstream targets like Chk2. By inhibiting ATM, this compound prevents this checkpoint activation, forcing cells with damaged DNA to enter mitosis prematurely.[3]

-

Inhibition of Homologous Recombination: ATM is also essential for the initiation of HR, a major pathway for the repair of DSBs. This compound's inhibition of ATM impairs this repair process, leading to the accumulation of unresolved DNA damage.[4][5]

-

Induction of Mitotic Catastrophe: The combination of a dysfunctional G1 checkpoint (due to p53 deficiency), a disabled G2/M checkpoint, and impaired DSB repair results in cells entering mitosis with extensive chromosomal damage. This leads to a form of cell death known as mitotic catastrophe.[6]

Studies have shown that p53-mutant glioblastoma cells exhibit a greater reliance on ATM-dependent DNA repair, rendering them more susceptible to the radiosensitizing effects of this compound.[1][5] This vulnerability is further supported by findings that p53-mutant GBMs show increased basal ATM signaling and an upregulation of HR pathway genes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in p53-deficient cancer cell lines and in vivo models.

| Parameter | Cell Line | p53 Status | Value | Reference |

| Cellular IC₅₀ | HT29 | Wild-Type | 0.78 nM | [2][3] |

| Radiosensitization (Clonogenic Survival) | U251 | Mutant | 0.24% survival (this compound + 5 Gy IR) vs. 2.3% (5 Gy IR alone) | [4][7] |

| G2/M Arrest Accentuation | U251 | Mutant | 80.6% (this compound + IR) vs. 64.6% (IR alone) | [4][7] |

| GBM43 | Mutant | 61.9% (this compound + IR) vs. 25.7% (IR alone) | [4][7] | |

| In Vivo Survival Extension (Orthotopic PDX) | TP53-mutant GBM | Mutant | Significant survival extension with this compound + IR vs. IR alone | [4] |

| TP53-wild-type GBM | Wild-Type | No significant benefit from combination therapy | [4] |

Table 1: In Vitro and In Vivo Efficacy of this compound in Combination with Radiation.

| Parameter | Cell Line/Model | This compound Concentration/Dose | Effect | Reference |

| Inhibition of ATM Autophosphorylation (pATM Ser1981) | U251 | ≥ 30 nM | Significant suppression | [1][4] |

| Inhibition of Downstream Target Phosphorylation (pChk2, pKAP1) | Multiple GBM PDXs | ≥ 30 nM | Suppression of IR-induced phosphorylation | [1][4] |

| Reduction in Homologous Recombination (HR) | U251 | Not specified | 40-60% reduction | [4][7] |

| In Vivo Target Engagement (pγH2AX in Orthotopic Xenografts) | GBM12 | 20 mg/kg | Suppression of RT-induced γH2AX | [4] |

Table 2: Pharmacodynamic Effects of this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in p53-Deficient Cells

Caption: this compound inhibits ATM, leading to checkpoint abrogation and impaired DNA repair in p53-deficient cells.

General Experimental Workflow for Evaluating this compound

Caption: Workflow for preclinical evaluation of this compound's radiosensitizing effects.

Detailed Experimental Protocols

Western Blotting for Phosphorylated Proteins (pATM, pChk2)

This protocol is for the detection of phosphorylated ATM (Ser1981) and Chk2 (Thr68) in cell lysates.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with this compound for the desired time before and after irradiation.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

Sample Preparation:

-

Mix 20-30 µg of protein with 4x Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-pATM Ser1981, anti-pChk2 Thr68, and a loading control like GAPDH) diluted in 5% BSA/TBST overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize bands using a chemiluminescence imaging system.

-

Immunofluorescence for γH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in a 12-well plate and allow them to adhere overnight.

-

Treat cells with this compound and/or IR as required.

-

-

Fixation and Permeabilization:

-

At the desired time point, wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with anti-γH2AX primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Image slides using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using imaging software such as ImageJ.

-

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

-

Cell Seeding:

-

Harvest a single-cell suspension of the desired cancer cells.

-

Seed a predetermined number of cells (e.g., 200-1000 cells, depending on the cell line and radiation dose) into 6-well plates.

-

-

Treatment:

-

Allow cells to adhere for 24 hours.

-

Treat with this compound for a specified duration before and/or after irradiation with varying doses of IR (e.g., 0, 2, 4, 6 Gy).

-

-

Incubation:

-

Replace the treatment medium with fresh culture medium.

-

Incubate plates for 10-14 days, or until colonies of at least 50 cells are visible.

-

-

Staining and Counting:

-

Wash colonies with PBS.

-

Fix with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain with 0.5% crystal violet in methanol for 20 minutes.

-

Gently wash with water and allow to air dry.

-

Count the number of colonies containing ≥50 cells.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

-

Plot survival curves and determine the sensitizer enhancement ratio (SER).

-

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Preparation and Treatment:

-

Culture cells in 6-well plates and treat with this compound and/or IR.

-

-

Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (containing PI and RNase A).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use software (e.g., FlowJo, ModFit) to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

-

Orthotopic Glioblastoma Xenograft Model

This in vivo model is crucial for evaluating the efficacy of this compound in a setting that mimics the human disease.

-

Cell Preparation:

-

Culture human p53-deficient GBM cells (e.g., U251, or patient-derived xenograft lines) that have been engineered to express a reporter like luciferase.

-

Prepare a single-cell suspension at a concentration of 1 x 10⁵ cells/µL in sterile, serum-free medium.

-

-

Stereotactic Intracranial Injection:

-

Anesthetize immunodeficient mice (e.g., nude mice).

-

Using a stereotactic frame, inject 5 µL of the cell suspension into the striatum of the mouse brain at defined coordinates.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth non-invasively by bioluminescence imaging after intraperitoneal injection of D-luciferin.

-

-

Treatment:

-

Once tumors are established (as determined by bioluminescence signal), randomize mice into treatment groups (e.g., vehicle, this compound alone, IR alone, this compound + IR).

-

Administer this compound orally at the desired dose and schedule.

-

Deliver focal IR to the tumor-bearing region of the brain.

-

-

Efficacy and Pharmacodynamic Endpoints:

-

Monitor tumor response via bioluminescence imaging.

-

Record animal survival and plot Kaplan-Meier survival curves.

-

At the end of the study, or in satellite groups, harvest brains for pharmacodynamic analysis (e.g., immunohistochemistry for pATM, γH2AX) to confirm target engagement.

-

Conclusion

This compound represents a promising strategy for the treatment of p53-deficient cancers, particularly in combination with radiotherapy. Its mechanism of action exploits the inherent vulnerabilities of cancer cells lacking a functional p53 pathway. The preclinical data strongly support the continued investigation of this compound in clinical settings, with a focus on patient populations with p53-mutated tumors.[6][8] The experimental protocols detailed in this guide provide a robust framework for further research into the efficacy and mechanisms of this compound and other ATM inhibitors.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. researchgate.net [researchgate.net]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]

- 6. docs.research.missouri.edu [docs.research.missouri.edu]

- 7. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orthotopic GBM xenograft models [bio-protocol.org]

In Vitro Efficacy of AZD1390 in Glioma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a median survival of just 12 to 15 months.[1][2] A key challenge in treatment is the intrinsic resistance of glioma cells to standard therapies like radiotherapy.[1][2][3] A promising therapeutic strategy involves targeting the DNA damage response (DDR) pathways that cancer cells rely on to survive treatment-induced DNA damage.[2][4][5] AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[1][2][3][6][7][8][9] This technical guide provides an in-depth overview of the in vitro studies of this compound on glioma cell lines, focusing on its mechanism of action, radiosensitizing effects, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of the ATM-Dependent DNA Damage Response

This compound is a highly selective ATP-competitive inhibitor of ATM kinase. In response to DNA double-strand breaks (DSBs) induced by ionizing radiation (IR), ATM is activated and phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[1][2] this compound effectively blocks this ATM-dependent signaling.[1][3][7]

In vitro studies have demonstrated that this compound treatment leads to a dose-dependent inhibition of IR-induced autophosphorylation of ATM at Serine1981.[1][10][11] This subsequently prevents the phosphorylation of key downstream targets, including Chk2, KAP1, and H2AX, in various glioblastoma cell lines such as U251, U87, LN18, and patient-derived xenograft (PDX) lines.[1][10][11]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various glioma cell lines, primarily through IC50 determination for ATM inhibition and radiosensitization enhancement.

Table 1: In Vitro Potency and Radiosensitization Effect of this compound on Glioma Cell Lines

| Cell Line | p53 Status | Assay Type | This compound IC50 (ATM Inhibition) | Radiosensitization (DEF37 at 10 nM) | Reference |

| LN18 | Wild-Type | Western Blot (pATM) | ~3 nM | - | [1] |

| U251 | Mutant | Clonogenic Survival | - | 2.7 (at 3nM) | [10][12] |

| U87 | Wild-Type | Western Blot (pATM) | - | - | [10] |

| GBM12 (PDX) | - | Western Blot (pATM) | - | - | [10] |

| GBM39 (PDX) | - | Western Blot (pATM) | - | - | [10] |

| GBM43 (PDX) | Mutant | Western Blot (pATM) | - | - | [5][10] |

| Multiple p53 mutant lines | Mutant | Clonogenic/Antiproliferation | - | Generally more sensitive | [1] |

| Multiple p53 wild-type lines | Wild-Type | Clonogenic/Antiproliferation | - | Generally less sensitive | [1] |

DEF37: Dose Enhancement Factor at 37% survival. Data compiled from multiple sources. A direct comparison of DEF values requires standardized experimental conditions.

Notably, glioma cell lines with a mutant p53 status tend to be more effectively radiosensitized by this compound than those with wild-type p53.[1][5] This suggests that p53 status may be a key biomarker for predicting response to this compound in combination with radiotherapy.

Cellular Effects of this compound in Glioma Cell Lines

Cell Cycle Arrest

In combination with ionizing radiation, this compound has been shown to enhance G2/M cell cycle arrest in glioma cells.[1][4][10] For instance, in U251 cells, 30 nM this compound increased the percentage of cells in G2/M from 64.6% with radiation alone to 80.6%.[10] Similar effects were observed in PDX lines GBM43 (61.9% vs. 25.7%) and GBM39 (40.9% vs. 25.4%).[10] This indicates that by inhibiting ATM, this compound prevents cells from repairing DNA damage before entering mitosis, leading to mitotic catastrophe.

Apoptosis

This compound, in combination with radiation, promotes apoptosis in glioma cells.[1][4] This is evidenced by an increase in the sub-G1 population in cell cycle analysis and the induction of apoptotic biomarkers like cleaved caspase-3.[1] In pediatric high-grade glioma (pHGG) cell lines, this compound enhanced radiation-induced apoptosis.[4]

Experimental Protocols

Cell Lines and Culture

A variety of established glioma cell lines (e.g., U251, U87, LN18) and patient-derived xenograft (PDX) lines have been used in in vitro studies of this compound.[1][10] Cells are typically cultured in standard media such as DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Pathway Analysis

Objective: To assess the inhibition of ATM signaling by this compound.

-

Cell Treatment: Seed glioma cells and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0-300 nM) for a specified duration (e.g., 1-6 hours) prior to irradiation (e.g., 5 Gy).[1][10]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against pATM (Ser1981), ATM, pChk2, Chk2, pKAP1, KAP1, and γH2AX. Use a loading control like β-actin.

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay

Objective: To determine the radiosensitizing effect of this compound.

-

Cell Seeding: Plate a known number of cells in 6-well plates.

-

Drug Treatment: Treat the cells with this compound (e.g., 10 nM) or vehicle control (DMSO) for 1 hour before irradiation.[1]

-

Irradiation: Irradiate the cells with a range of doses (e.g., 0-8 Gy).

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.[1]

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction at each radiation dose and plot survival curves. The dose enhancement factor (DEF) can be calculated from these curves.

Cell Cycle Analysis

Objective: To assess the effect of this compound and radiation on cell cycle distribution.

-

Treatment: Treat cells with this compound and/or radiation as described above.

-

Harvesting: Harvest cells at various time points (e.g., 24 and 48 hours) post-treatment.[1]

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The in vitro data strongly support the role of this compound as a potent radiosensitizer in glioma cell lines. Its mechanism of action through the inhibition of the ATM-dependent DNA damage response is well-characterized. The preferential sensitization of p53-mutant cells highlights a potential predictive biomarker for its clinical application. The detailed experimental protocols provided in this guide serve as a foundation for further preclinical evaluation of this compound and other ATM inhibitors. Future in vitro studies could explore the combination of this compound with other DNA-damaging agents and targeted therapies, as well as investigate mechanisms of resistance. These studies will be crucial in optimizing the clinical translation of this promising therapeutic agent for the treatment of glioblastoma.

References

- 1. The brain-penetrant clinical ATM inhibitor this compound radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Glioblastoma with this compound: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. ATM inhibition enhances the efficacy of radiation across distinct molecular subgroups of pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to this compound-mediated radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. This compound [openinnovation.astrazeneca.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Brain exposure of the ATM inhibitor this compound in humans—a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

AZD1390: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] Designed to penetrate the blood-brain barrier, this compound is under clinical investigation as a radiosensitizer for the treatment of brain malignancies, including glioblastoma.[2][3][4] ATM orchestrates the cellular response to DNA double-strand breaks (DSBs), which can be induced by ionizing radiation (IR) and certain chemotherapies.[3][5] By inhibiting ATM, this compound disrupts DNA repair mechanisms and cell cycle checkpoint control, ultimately enhancing the cytotoxic effects of radiation in cancer cells.[1][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Abrogation of Cell Cycle Checkpoints

Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, allowing time for DNA repair.[7][8] this compound, as an ATP-competitive inhibitor of ATM, prevents this signaling cascade.[1] Its primary impact on cell cycle progression, particularly when combined with IR, is the abrogation of normal checkpoint control, leading to a G2/M phase accumulation and, in some cases, mitotic catastrophe.[5][9]